![molecular formula C15H20F2N2O B7627599 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B7627599.png)
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of cyclohexane carboxamides and has been found to possess potent pharmacological properties.
Mechanism of Action
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide exerts its pharmacological effects by binding to and inhibiting the activity of a specific enzyme called lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression and has been implicated in various diseases. By inhibiting LSD1, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide can regulate gene expression and modulate various cellular processes.
Biochemical and Physiological Effects:
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to modulate various biochemical and physiological processes. In cancer cells, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. In inflammation, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor kappa B (NF-κB). In neurological disorders, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its potent pharmacological activity and selectivity for LSD1. This makes it an ideal tool for studying the role of LSD1 in various diseases. However, one of the limitations of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide is its relatively short half-life, which may limit its efficacy in vivo. Additionally, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide may have off-target effects, which may complicate its interpretation in experiments.
Future Directions
There are several future directions for the study of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide. Additionally, the use of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Finally, the development of new delivery methods may improve the pharmacokinetics and pharmacodynamics of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide in vivo.
Synthesis Methods
The synthesis of 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide involves the reaction of 4,4-difluorocyclohexanone with 3-(methylaminomethyl)aniline in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been reported to yield 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide with high purity and good yield.
Scientific Research Applications
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological research, 4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
4,4-difluoro-N-[3-(methylaminomethyl)phenyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c1-18-10-11-3-2-4-13(9-11)19-14(20)12-5-7-15(16,17)8-6-12/h2-4,9,12,18H,5-8,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWSMGOECBJLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.